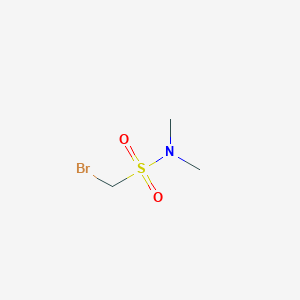![molecular formula C19H19NO5 B2595899 Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate CAS No. 439121-11-6](/img/structure/B2595899.png)
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate is a chemical compound that belongs to the class of benzodioxole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Characterization
Research has explored the synthesis and characterization of compounds with structural similarities to Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate. Techniques like vinylphosphonium salt-mediated reactions, NMR spectral assignments, and reactions with alkyl propiolates have been utilized to explore the synthesis pathways and structural elucidation of such compounds (Yavari, Souri, Sirouspour, & Djahaniani, 2006); (Incerti, Acquotti, & Vicini, 2008). These methods provide insights into the chemical behavior and properties of the target molecule and its derivatives.
Potential Applications
The compound and its related derivatives have been investigated for their potential applications in various fields:
- Pharmaceutical Applications : Research on related compounds, such as dabigatran etexilate and its synthesis, provides a foundation for developing new therapeutic agents, showcasing the relevance of these chemical structures in medicinal chemistry (Liu et al., 2012).
- Material Science : Studies on the synthesis of related compounds, including those with benzodioxole structures, contribute to the development of materials with specific electronic or photonic properties. For example, research on zinc phthalocyanine derivatives with high singlet oxygen quantum yields indicates potential applications in photodynamic therapy and material science (Pişkin, Canpolat, & Öztürk, 2020).
Propiedades
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-3-5-13(6-4-12)19(22)20-15(10-18(21)23-2)14-7-8-16-17(9-14)25-11-24-16/h3-9,15H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHLALSFXFXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CC(=O)OC)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)
![4-(4-chlorophenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2595820.png)
![N-[2-Hydroxy-2-(4-phenylphenyl)ethyl]prop-2-enamide](/img/structure/B2595821.png)



![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2595828.png)
![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2595829.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)



![3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2595838.png)
